![molecular formula C23H32N2O2S B14437816 N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea CAS No. 79797-44-7](/img/structure/B14437816.png)
N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea is an organic compound characterized by its unique structure, which includes two methoxyphenyl groups and a butylthiourea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea typically involves the reaction of 1,2-bis(4-methoxyphenyl)butylamine with butyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to ensure high yield and purity of the product. The final compound is then purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.
Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidation of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may yield the corresponding amine derivatives.
Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a stabilizer in various industrial processes.
Mécanisme D'action
The mechanism of action of N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity. This interaction is mediated through the thiourea moiety, which can form hydrogen bonds and other non-covalent interactions with the target molecules. The pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular signaling and metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis(4-methoxyphenyl)urea: This compound shares the methoxyphenyl groups but lacks the butylthiourea moiety.
N,N’-Bis(4-methoxyphenyl)thiourea: Similar in structure but with different alkyl substituents.
N-[1,2-Bis(4-methoxyphenyl)ethyl]-N’-butylthiourea: A closely related compound with a shorter alkyl chain.
Uniqueness
N-[1,2-Bis(4-methoxyphenyl)butyl]-N’-butylthiourea is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
79797-44-7 |
|---|---|
Formule moléculaire |
C23H32N2O2S |
Poids moléculaire |
400.6 g/mol |
Nom IUPAC |
1-[1,2-bis(4-methoxyphenyl)butyl]-3-butylthiourea |
InChI |
InChI=1S/C23H32N2O2S/c1-5-7-16-24-23(28)25-22(18-10-14-20(27-4)15-11-18)21(6-2)17-8-12-19(26-3)13-9-17/h8-15,21-22H,5-7,16H2,1-4H3,(H2,24,25,28) |
Clé InChI |
QTEYZWIBUJSRNN-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=S)NC(C1=CC=C(C=C1)OC)C(CC)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
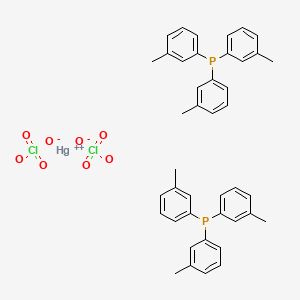
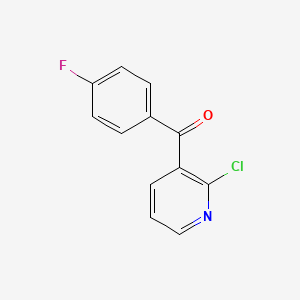
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)

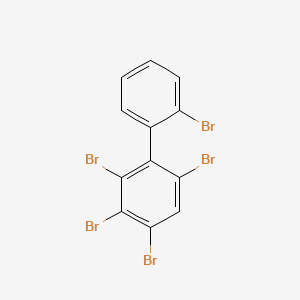
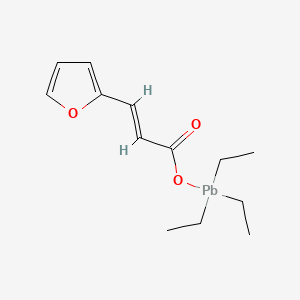
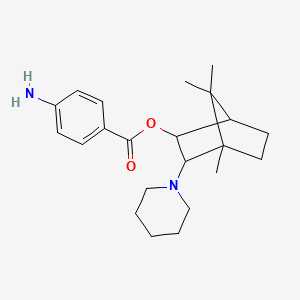
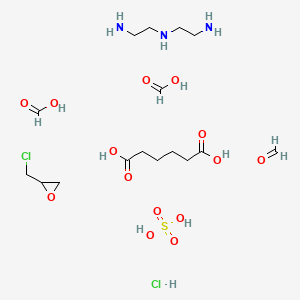
![2,2'-[(1-Oxoethane-1,2-diyl)bis(oxy)]diacetic acid](/img/structure/B14437790.png)
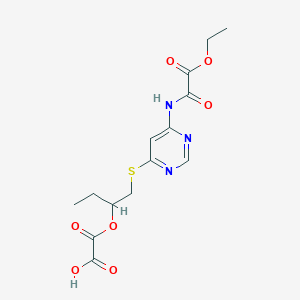
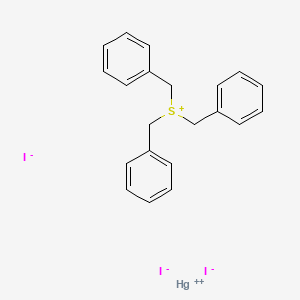
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
